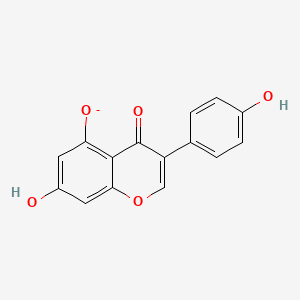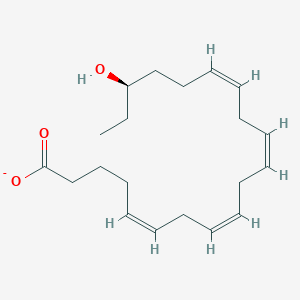
18(R)-Hete(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18(R)-HETE(1-) is a 18-HETE(1-) that is the conjugate base of 18(R)-HETE, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate base of a 18(R)-HETE.
Aplicaciones Científicas De Investigación
1. Applications in Positron Emission Tomography (PET)
18(R)-HETE, as a derivative of arachidonic acid, may be relevant in positron emission tomography (PET) imaging. PET imaging, utilizing radioisotopes like fluorine-18, is crucial in tracking diseases at early stages, aiding in patient care planning through personalized medicine, and supporting drug discovery programs. Fluorine-18, due to its physical and nuclear characteristics, is often used in PET radiopharmaceuticals for clinical and preclinical research. The use of arenes and heteroarenes, which includes compounds like 18(R)-HETE, is significant in PET due to their metabolic robustness. This makes them suitable for incorporation in PET imaging techniques (Preshlock, Tredwell, & Gouverneur, 2016).
2. Metabolism by Cytochrome P450 2E1
The metabolism of 18(R)-HETE by cytochrome P450 enzymes, particularly P450 2E1, is another significant area of research. This enzyme metabolizes various fatty acids, including arachidonic acid, to produce multiple metabolites such as 18(R)-HETE. Understanding the enzymatic pathways and interactions of 18(R)-HETE with such enzymes is vital for elucidating its role in biological processes and potential therapeutic applications (Laethem et al., 1993).
3. Role in Eicosanoid Excretion in Hepatic Cirrhosis
The study of 18(R)-HETE in the context of eicosanoid excretion, particularly in hepatic cirrhosis, is also notable. Eicosanoids, including 18(R)-HETE, play a role in the regulation of renal circulation and extracellular fluid volume. The cytochrome P450 system, which transforms arachidonic acid to HETE metabolites, is a key player in this process. Research in this area is crucial for understanding the pathophysiology of diseases like hepatic cirrhosis and developing targeted therapies (Sacerdoti et al., 1997).
Propiedades
Fórmula molecular |
C20H31O3- |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14Z,18R)-18-hydroxyicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/p-1/b6-4-,7-5-,12-10-,13-11-/t19-/m1/s1 |
Clave InChI |
PPCHNRUZQWLEMF-LFFPGIGVSA-M |
SMILES isomérico |
CC[C@H](CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O |
SMILES canónico |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


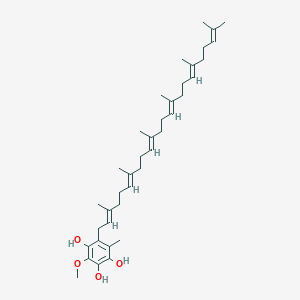
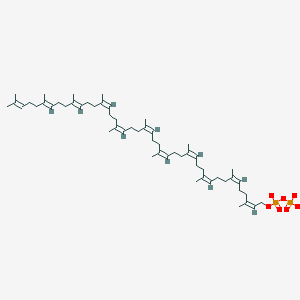
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)

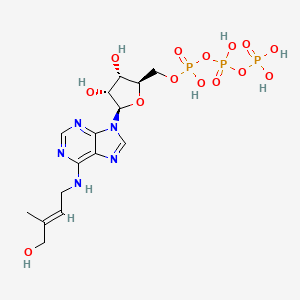
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)






